Product packaging for (1R,2R)-1-chloro-2-fluorocyclohexane(Cat. No.:)

(1R,2R)-1-chloro-2-fluorocyclohexane

Cat. No.: B15204495
M. Wt: 136.59 g/mol
InChI Key: RGXZXBASNKTHQI-PHDIDXHHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2R)-1-Chloro-2-fluorocyclohexane (: 4536-11-2) is a chiral building block of high value in synthetic organic chemistry, particularly for the construction of complex molecules with defined stereocenters . Its molecular formula is C6H10ClF, with an average molecular mass of 136.59 g/mol . This compound features two defined stereocenters, making it a crucial intermediate for enantioselective synthesis and methodological studies in asymmetric catalysis . The specific spatial arrangement of the chlorine and fluorine atoms in the (1R,2R) configuration dictates its reactivity and interaction in chemical transformations. Researchers utilize this compound as a precursor for various chiral fluorinated synthons. Its structural properties, including a calculated density of approximately 1.075 g/cm³ and a predicted boiling point near 157.5°C, are relevant for laboratory handling and purification protocols . The presence of both halogen atoms on the cyclohexane ring, locked in a specific relative configuration, allows for investigations into stereoelectronic effects and conformational analysis, drawing parallels to studies on the axial and equatorial preferences in related molecules like fluorocyclohexane . This compound is intended for research and industrial applications exclusively. It is strictly for laboratory use and is not certified for human or veterinary diagnostic or therapeutic purposes .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10ClF B15204495 (1R,2R)-1-chloro-2-fluorocyclohexane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H10ClF

Molecular Weight

136.59 g/mol

IUPAC Name

(1R,2R)-1-chloro-2-fluorocyclohexane

InChI

InChI=1S/C6H10ClF/c7-5-3-1-2-4-6(5)8/h5-6H,1-4H2/t5-,6-/m1/s1

InChI Key

RGXZXBASNKTHQI-PHDIDXHHSA-N

Isomeric SMILES

C1CC[C@H]([C@@H](C1)F)Cl

Canonical SMILES

C1CCC(C(C1)F)Cl

Origin of Product

United States

Stereoselective Synthetic Methodologies for 1r,2r 1 Chloro 2 Fluorocyclohexane and Analogues

Strategies for Diastereoselective Vicinal Halofluorination of Cyclohexenes

Achieving the correct diastereoselectivity—in this case, the trans configuration between the chlorine and fluorine atoms—is fundamental. This is typically accomplished through reactions that proceed via an anti-addition mechanism or by using precursors where the stereochemistry is already established.

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired transformation, the auxiliary can be removed and ideally recovered for reuse. wikipedia.org

In the context of synthesizing (1R,2R)-1-chloro-2-fluorocyclohexane, a chiral auxiliary could be attached to a cyclohexene-derived substrate. The auxiliary provides a sterically biased environment, directing the attack of the halogenating and fluorinating reagents to one of the two diastereotopic faces of the alkene. For instance, an achiral cyclohexene (B86901) carboxylic acid could be converted into a chiral ester or amide using an enantiopure alcohol or amine, such as trans-2-phenyl-1-cyclohexanol (B1200244) or a derivative of pseudoephedrine. wikipedia.org The bulky auxiliary would shield one face of the cyclohexene ring, forcing the electrophilic addition of the "F-Cl" synthon to occur from the less hindered face, thereby controlling the diastereoselectivity of the addition.

The general scheme for this approach is as follows:

Attachment of a chiral auxiliary (Aux*) to a cyclohexene precursor.

Diastereoselective halofluorination across the double bond. The auxiliary directs the reagents to the opposite face.

Removal of the chiral auxiliary to yield the enantiomerically enriched product.

While highly effective in many asymmetric syntheses, including aldol (B89426) and alkylation reactions, the application of this method to the direct halofluorination of cyclohexenes is less common and requires careful selection of the auxiliary and reaction conditions to achieve high diastereoselectivity.

An alternative and often more direct strategy involves the use of stereochemically defined precursors, such as chiral epoxides or diols, where the desired relative and absolute stereochemistry is already installed.

From Chiral Epoxides: The SN2 ring-opening of epoxides with nucleophiles is a well-established stereospecific transformation that proceeds with inversion of configuration. nih.gov This strategy can be applied to the synthesis of this compound starting from an enantiopure cyclohexene oxide.

The synthesis can be envisioned via two main pathways:

Pathway A: Ring-opening of (1R,2R)-cyclohexene oxide with a chloride nucleophile. This attack occurs at one of the carbon atoms of the epoxide, leading to the formation of a trans-chlorohydrin, specifically (1R,2S)-2-chlorocyclohexanol, due to the inversion of configuration at the C2 position. The subsequent step would involve the conversion of the hydroxyl group to a fluorine atom with inversion of configuration using a suitable fluorinating agent, which would yield the desired this compound.

Pathway B: Alternatively, ring-opening of (1S,2S)-cyclohexene oxide with a fluoride (B91410) source would yield (1S,2R)-2-fluorocyclohexanol. The subsequent chlorination of the alcohol with inversion would furnish the same (1R,2R) product.

This method is powerful because the stereochemical outcome of the epoxide opening is highly predictable. nih.gov

From Chiral Diols: Enantiopure vicinal diols are excellent precursors for synthesizing chiral halohydrins and their derivatives. acs.orgyoutube.com Starting with commercially available (1R,2R)-cyclohexanediol, a multi-step sequence can be employed. A common method involves converting the diol into a cyclic sulfate (B86663) or sulfite. Subsequent nucleophilic opening of this intermediate, first with a chloride ion and then with a fluoride ion (or vice versa), proceeds with inversion at each step, allowing for precise stereochemical control. Another approach is the selective activation of one hydroxyl group (e.g., through monotosylation), followed by SN2 displacement with a halide. The second hydroxyl group is then converted to the other halide in a subsequent step, again with controlled stereochemistry.

Enantioselective Synthesis Approaches for Chiral Halocyclohexanes

Enantioselective methods aim to directly generate the target molecule as a single enantiomer from a prochiral starting material, thus avoiding the need to separate a racemic mixture.

Catalytic asymmetric fluorination has emerged as a powerful tool in organofluorine chemistry. chimia.ch These reactions typically employ a chiral catalyst to create a chiral environment that differentiates between the two enantiotopic faces of a prochiral substrate, such as an alkene or an enolate. mdpi.comacs.org

For the synthesis of this compound, an enantioselective halofluorination of cyclohexene could be performed. This would involve a catalyst system that coordinates to the alkene, followed by a sequential or concerted attack by an electrophilic fluorine source (e.g., Selectfluor™) and a nucleophilic chloride source.

Several classes of catalysts have proven effective in similar asymmetric transformations:

Chiral Amine Catalysts: Cinchona alkaloids and their derivatives have been used to promote asymmetric fluorination of carbonyl compounds with high enantioselectivity. chimia.chmdpi.com A primary amine catalyst could react with a ketone to form an enamine, which is then asymmetrically fluorinated. acs.org

Chiral Phase-Transfer Catalysts: Chiral quaternary ammonium (B1175870) salts or chiral phosphoric acids can be used to activate fluorinating reagents like Selectfluor, enabling enantioselective reactions. escholarship.orgresearchgate.net

Metal-Based Catalysts: Chiral metal complexes, for instance, those based on palladium, can catalyze the enantioselective fluorination of β-ketoesters and other substrates. acs.org

The table below summarizes results from related asymmetric fluorinations of cyclic ketones, demonstrating the high levels of enantioselectivity achievable with modern catalytic systems.

Catalyst TypeSubstrateFluorinating AgentYield (%)ee (%)Reference
Chiral Primary Amine / Phosphoric Acid2-Aryl CyclohexanoneSelectfluor70-9887-95 acs.orgnih.gov
Cinchona Alkaloid Amineβ-Ketoester / ChalconeSelectfluorGood to Excellentup to 99 mdpi.com
Chiral Primary Amineα-Branched AldehydeNFSIup to 96up to 90 acs.org

By adapting these systems to the chlorofluorination of cyclohexene, it is plausible to achieve high enantiomeric excess (ee) for the desired (1R,2R) product.

Chiral resolution is a classical yet reliable method for separating a racemic mixture into its constituent enantiomers. wikipedia.org This approach begins with the non-stereoselective synthesis of trans-1-chloro-2-fluorocyclohexane, which results in a 1:1 mixture of the (1R,2R) and (1S,2S) enantiomers.

Two primary methods are used for resolution:

Crystallization of Diastereomeric Salts: This is the most common resolution technique. wikipedia.org It involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent. If the target molecule has a functional group suitable for salt formation (e.g., a hydroxyl group in a precursor like trans-2-chlorocyclohexanol), it can be reacted with a chiral acid like tartaric acid or mandelic acid. wikipedia.orgresearchgate.net This creates a pair of diastereomeric salts ((R,R)-product with (R,R)-acid and (S,S)-product with (R,R)-acid), which have different physical properties, such as solubility. These salts can then be separated by fractional crystallization. After separation, the resolving agent is removed to yield the pure enantiomers. wikipedia.org

Chiral Chromatography: This technique utilizes a chiral stationary phase (CSP) within a high-performance liquid chromatography (HPLC) column. nih.gov The racemic mixture is passed through the column. The two enantiomers interact differently with the chiral stationary phase, causing them to travel through the column at different rates and elute separately. This method is highly effective for both analytical determination of enantiomeric excess and for preparative separation of enantiomers. nih.gov

Regioselectivity and Stereocontrol in Related Halogenation Reactions on Cyclohexane (B81311) Frameworks

The stereochemical outcome of additions to the cyclohexene double bond is governed by fundamental mechanistic principles. The electrophilic addition of a halogen species (XY) to an alkene typically proceeds through a cyclic halonium ion intermediate. masterorganicchemistry.comyoutube.com

In the chlorofluorination of cyclohexene, the reaction is initiated by the attack of the double bond on the electrophilic end of the "F-Cl" source, leading to the formation of a bridged chloronium or fluoronium ion. This intermediate blocks one face of the ring. The remaining halide nucleophile must then attack one of the carbons of the bridged ion from the opposite face (a backside attack). masterorganicchemistry.comyoutube.com This mechanistic pathway dictates an anti-addition of the two halogen atoms, resulting exclusively in the trans diastereomer. masterorganicchemistry.com No cis product is formed via this mechanism.

Furthermore, the conformational rigidity of the cyclohexane chair framework plays a critical role in controlling the stereochemistry of many reactions. For instance, in E2 elimination reactions involving halocyclohexanes, a strict stereoelectronic requirement is that the hydrogen atom and the leaving group must be in an anti-periplanar (or diaxial) arrangement for the reaction to proceed efficiently. libretexts.org This requirement can override Zaitsev's rule, dictating the regioselectivity of the elimination based on which β-hydrogens are accessible for an anti-periplanar alignment. libretexts.org While not a synthetic step towards the target compound, this principle underscores the importance of stereoelectronic and conformational effects in controlling reactivity on cyclohexane rings.

Dihalogenation of Cyclohexene Derivatives

A common strategy for the introduction of two vicinal halogen atoms onto a cyclohexane ring is the dihalogenation of cyclohexene. To achieve the desired trans-stereochemistry of this compound, a synthetic route can be envisioned that proceeds through a trans-dihalogenated intermediate.

One established method for the synthesis of a key precursor, trans-1,2-dichlorocyclohexane (B1586812), involves the electrophilic addition of chlorine to cyclohexene. This reaction typically proceeds through a cyclic chloronium ion intermediate, which is then attacked by a chloride ion in an anti-fashion, leading to the trans product. While this provides the correct relative stereochemistry, the reaction with achiral reagents on cyclohexene results in a racemic mixture of (1R,2R)- and (1S,2S)-1,2-dichlorocyclohexane.

ReactantReagentProductStereochemistryReference
CyclohexeneCl₂(±)-trans-1,2-DichlorocyclohexaneRacemic (anti-addition) libretexts.org

To obtain the specific (1R,2R) enantiomer, a resolution of the racemic trans-1,2-dichlorocyclohexane or an enantioselective dichlorination method would be necessary. Subsequent conversion to this compound would then require a stereospecific halogen exchange reaction, which is discussed in a later section.

Nucleophilic Substitution Pathways for Halogen Introduction

Nucleophilic substitution reactions provide a powerful tool for the introduction of halogens with defined stereochemistry. A plausible route to this compound involves the preparation of a suitable precursor with a leaving group that can be displaced by a fluoride or chloride nucleophile.

A key intermediate for this strategy is the chiral chlorohydrin, (1R,2R)-trans-2-chlorocyclohexanol. The enantioselective synthesis of this precursor is crucial. One potential approach involves the asymmetric epoxidation of cyclohexene, followed by regioselective and stereospecific ring-opening with a chloride source. For instance, the Sharpless asymmetric epoxidation of an allylic alcohol precursor could furnish a chiral epoxide. nih.govwikipedia.orgdalalinstitute.comresearchgate.net Alternatively, the hydrolytic kinetic resolution of racemic cyclohexene oxide, as developed by Jacobsen, can provide access to enantiomerically enriched epoxides and their corresponding diols, which can then be converted to the desired chlorohydrin. unipd.itresearchgate.netnih.govnih.gov

Once the enantiomerically pure (1R,2R)-trans-2-chlorocyclohexanol is obtained, the hydroxyl group can be converted to a fluoride through a deoxofluorination reaction. This reaction typically proceeds with inversion of configuration, which is the desired outcome to yield this compound.

PrecursorReaction TypeKey TransformationProduct Stereochemistry
CyclohexeneAsymmetric Epoxidation & Ring OpeningFormation of chiral epoxide, followed by anti-attack of chloride(1R,2R)-trans-2-chlorocyclohexanol
(±)-Cyclohexene OxideHydrolytic Kinetic ResolutionEnantioselective opening of one epoxide enantiomer(R)-cyclohexene oxide and (S,S)-cyclohexane-1,2-diol

Methodological Advancements in Fluorination Chemistry Applicable to Cyclohexane Systems

Recent advancements in fluorination chemistry offer several powerful methods for the stereoselective introduction of fluorine into cyclohexane systems. These methods are particularly relevant for the conversion of precursor molecules into the target this compound.

Utilization of Deoxofluorination Reagents (e.g., DAST, XtalFluor-E)

Deoxofluorinating reagents such as diethylaminosulfur trifluoride (DAST) and diethylaminodifluorosulfinium tetrafluoroborate (B81430) (XtalFluor-E) are widely used to convert alcohols to alkyl fluorides. sci-hub.se A critical feature of these reagents is that the reaction generally proceeds via an Sₙ2 mechanism, resulting in an inversion of stereochemistry at the carbon center bearing the hydroxyl group.

This stereochemical outcome is ideal for the synthesis of this compound from (1R,2R)-trans-2-chlorocyclohexanol. The nucleophilic attack by the fluoride delivered from the reagent occurs from the face opposite to the departing activated hydroxyl group, leading to the desired trans-1,2-chlorofluoro arrangement with the correct absolute configuration. XtalFluor-E is often considered a milder and more stable alternative to DAST. researchgate.netresearchgate.netsci-hub.se

SubstrateReagentProductStereochemical Outcome
(1R,2R)-trans-2-ChlorocyclohexanolDASTThis compoundInversion of configuration
(1R,2R)-trans-2-ChlorocyclohexanolXtalFluor-EThis compoundInversion of configuration

Selective Halogen Exchange Reactions

Selective halogen exchange, or the Finkelstein reaction, provides another pathway for the introduction of fluorine. This method involves the substitution of a halogen (typically chlorine, bromine, or iodine) with fluoride. The success of this reaction depends on the relative bond strengths and the solubility of the resulting metal halide salt in the reaction solvent.

For the synthesis of this compound, a potential precursor would be (1S,2R)-1,2-dichlorocyclohexane (the meso-cis isomer) or an enantiomer of trans-1,2-dichlorocyclohexane. The nucleophilic substitution of one chlorine atom by fluoride would need to proceed with high stereoselectivity.

Common fluoride sources for halogen exchange reactions include potassium fluoride (KF), often used in conjunction with a phase-transfer catalyst to enhance its solubility and nucleophilicity, and silver fluoride (AgF). ox.ac.uknih.govresearchgate.netrsc.orgkoreascience.krnih.govresearchgate.net The stereochemical outcome of these reactions can be influenced by the reaction conditions and the specific substrate. For a secondary carbon center, an Sₙ2 mechanism leading to inversion of configuration is often favored, which would be advantageous if starting from a suitable dichlorocyclohexane precursor. For example, starting with (1R,2R)-1,2-dichlorocyclohexane, a single Sₙ2-type halogen exchange would lead to (1R,2S)-1-chloro-2-fluorocyclohexane, the diastereomer of the target molecule. Therefore, careful selection of the starting dichlorocyclohexane stereoisomer is critical.

SubstrateFluoride SourceCatalyst/ConditionsPotential Product
(1S,2R)-1,2-DichlorocyclohexaneKFPhase-Transfer CatalystThis compound (via Sₙ2)
(1R,2R)-1,2-DichlorocyclohexaneAgFAprotic Solvent(1R,2S)-1-chloro-2-fluorocyclohexane (via Sₙ2)

Additionally, direct chlorofluorination of cyclohexene using reagents such as trihaloisocyanuric acids in the presence of a fluoride source like HF-pyridine has been shown to proceed with anti-addition, yielding trans-halofluorinated products. organic-chemistry.org This method offers a more direct route but may require chiral catalysis to achieve enantioselectivity.

Stereochemical Investigations of 1r,2r 1 Chloro 2 Fluorocyclohexane

Absolute Configuration Determination Methodologies

The absolute configuration of a chiral molecule describes the precise three-dimensional arrangement of its constituent atoms. wikipedia.org For (1R,2R)-1-chloro-2-fluorocyclohexane, several advanced analytical techniques can be employed to confirm the R configuration at carbon 1 and carbon 2.

X-ray crystallography is considered a definitive method for determining the absolute configuration of chiral molecules. purechemistry.orgnih.gov The technique provides an unambiguous, three-dimensional structure of a molecule as it exists in a single crystal. nih.gov However, since this compound is a volatile, non-crystalline compound at room temperature, it must first be converted into a suitable crystalline derivative.

The process involves reacting the chiral molecule with a chiral auxiliary, often one that contains a heavy atom. researchgate.net This is because the presence of an atom heavier than oxygen enhances the anomalous dispersion effect, which is the physical phenomenon that makes the determination of absolute configuration possible. ed.ac.uk The resulting diastereomer is then crystallized and analyzed.

For a precursor to this compound, such as a chiral trans-2-chlorocyclohexanol, derivatization with an enantiomerically pure heavy-atom-containing reagent like camphorsultam dichlorophthalic acid (CSDP acid) would yield a crystalline diastereomeric ester. researchgate.net The absolute configuration of the CSDP acid acts as a known internal reference, allowing the configuration of the unknown stereocenters to be determined relative to it. researchgate.net Alternatively, the Bijvoet method can be used, where the anomalous scattering of X-rays by the heavy atom allows for direct determination of the absolute structure without a chiral reference. nih.gov The analysis of the diffraction pattern allows for the creation of an electron density map, which reveals the precise spatial location of each atom, confirming the (1R,2R) configuration. nih.gov

Table 1: Illustrative Parameters for X-ray Crystallographic Analysis

This table presents hypothetical data for a crystalline derivative of a precursor to this compound, illustrating key parameters obtained during analysis.

ParameterValueDescription
Crystal System OrthorhombicThe crystal system describing the symmetry of the unit cell.
Space Group P2₁2₁2₁A chiral space group, necessary for an enantiopure crystal. wikipedia.org
Unit Cell Dimensions a=10.2 Å, b=14.5 Å, c=8.9 ÅThe dimensions of the repeating unit in the crystal lattice.
Flack Parameter 0.02(3)A value close to zero confirms the correct absolute structure. nih.gov
Conclusion (1R,2R) ConfigurationThe determined absolute configuration of the cyclohexane (B81311) moiety.

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique for determining the absolute configuration of chiral molecules in solution, eliminating the need for crystallization. nih.govamericanlaboratory.com VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.gov Enantiomers produce VCD spectra that are equal in magnitude but opposite in sign (mirror images), providing a unique fingerprint for each. nih.gov

The methodology involves two key steps:

Experimental Measurement: The VCD spectrum of an enantiomerically pure sample of 1-chloro-2-fluorocyclohexane is measured in an inert solvent, such as carbon tetrachloride. americanlaboratory.com

Computational Calculation: Using quantum mechanics, specifically Density Functional Theory (DFT), the theoretical VCD spectrum for a molecule of known configuration, in this case, this compound, is calculated. nih.govresearchgate.net

The absolute configuration is assigned by comparing the experimental spectrum with the calculated one. nih.gov If the signs and relative intensities of the major VCD bands in the experimental spectrum match those of the calculated spectrum for the (1R,2R) isomer, the absolute configuration is confirmed. americanlaboratory.com If the experimental spectrum is a mirror image of the calculated one, the sample would be the (1S,2S) enantiomer. This method is highly reliable and has become a primary alternative to X-ray crystallography. americanlaboratory.com

Chiral Recognition and Differentiation Studies

Chiral recognition is the process by which a chiral system can differentiate between the two enantiomers of a chiral compound. This is essential for analyzing the enantiomeric purity of a sample and for separating enantiomers from each other.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural analysis, but it cannot distinguish between enantiomers in an achiral environment because their physical properties are identical. wikipedia.org To analyze enantiomeric purity by NMR, the enantiomers must be converted into diastereomers, which have different physical properties and thus distinct NMR spectra. nih.gov

This is achieved by reacting the enantiomeric mixture with an enantiomerically pure chiral derivatizing agent (CDA). wikipedia.org While this compound itself lacks a functional group for easy derivatization, this analysis is often performed on a chiral precursor, such as a racemic mixture of trans-1-chloro-2-fluorocyclohexanol. Reaction with a CDA like (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid) chloride would produce a mixture of two diastereomeric esters. wikipedia.org

The protons near the newly formed stereocenter in the two diastereomers will experience different chemical environments, leading to separate signals in the ¹H or ¹⁹F NMR spectrum. By integrating the signals corresponding to each diastereomer, their ratio can be determined, which directly reflects the enantiomeric excess (e.e.) of the original alcohol sample. researchgate.net

Table 2: Representative ¹⁹F NMR Data for Diastereomeric Esters

This table shows hypothetical ¹⁹F NMR data for the diastereomeric esters formed from a racemic trans-1-chloro-2-fluorocyclohexanol and a chiral derivatizing agent.

DiastereomerChemical Shift (δ, ppm)IntegralCalculated %
Ester from (1R,2R)-alcohol -71.51.0050%
Ester from (1S,2S)-alcohol -71.81.0050%

Chiral chromatography is the most widely used technique for separating enantiomers and analyzing enantiomeric purity. wvu.edu The method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be separated. nih.gov

Chiral Gas Chromatography (GC): Given the volatility of this compound, chiral GC is a highly suitable method for its analysis. chromatographyonline.com Capillary columns containing a CSP, often based on derivatized cyclodextrins, are effective for separating a variety of chiral compounds, including halogenated hydrocarbons. nih.govgcms.cz The enantiomers of 1-chloro-2-fluorocyclohexane would exhibit different retention times as they pass through the column, allowing for their separation and quantification.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is another powerful separation technique. While less common for highly volatile compounds, it can be effective. The separation is achieved on a column packed with a CSP, such as polysaccharide-based phases. nih.gov The choice of mobile phase (normal or reversed-phase) is critical for achieving optimal separation. chromatographyonline.com

Table 3: Illustrative Chiral GC Separation Parameters

This table provides a hypothetical set of conditions and results for the enantiomeric separation of 1-chloro-2-fluorocyclohexane.

ParameterValue
Column Rt-βDEXsm (30 m x 0.25 mm)
Stationary Phase Permethylated β-cyclodextrin
Carrier Gas Hydrogen
Oven Temperature 80°C (Isothermal)
Retention Time (1S,2S) 12.5 min
Retention Time (1R,2R) 13.1 min
Resolution (Rs) 1.8

Stereochemical Relationships within the Dihalocyclohexane Family

The compound 1-chloro-2-fluorocyclohexane belongs to the family of 1,2-disubstituted cyclohexanes. With two different substituents on carbons 1 and 2, the molecule has two chiral centers, leading to a maximum of 2² or four possible stereoisomers. spcmc.ac.in

The stereoisomers of 1-chloro-2-fluorocyclohexane are:

This compound: A trans isomer.

(1S,2S)-1-chloro-2-fluorocyclohexane: Also a trans isomer.

(1R,2S)-1-chloro-2-fluorocyclohexane: A cis isomer.

(1S,2R)-1-chloro-2-fluorocyclohexane: Also a cis isomer.

The stereochemical relationships are as follows:

Enantiomers: The (1R,2R) and (1S,2S) isomers are non-superimposable mirror images of each other and are therefore an enantiomeric pair. idc-online.com

Meso Compound: The (1R,2S) and (1S,2R) isomers are superimposable upon each other through a ring flip and are, in fact, the same achiral molecule known as a meso compound. This is because the molecule possesses an internal plane of symmetry in certain conformations. idc-online.comlibretexts.org

Diastereomers: The cis isomer ((1R,2S)/(1S,2R)) is a diastereomer of both the (1R,2R) and (1S,2S) trans isomers. Diastereomers are stereoisomers that are not mirror images of each other. libretexts.org

The trans isomers, including this compound, exist in a conformational equilibrium between a diequatorial (e,e) and a diaxial (a,a) chair form. nih.gov For most trans-1,2-dihalocyclohexanes, the diequatorial conformer is significantly more stable due to the avoidance of steric 1,3-diaxial interactions present in the diaxial form. msu.edulibretexts.org

Table 4: Stereochemical Relationships for 1-Chloro-2-fluorocyclohexane

Isomer ConfigurationRelationship to (1R,2R)Chirality
(1R,2R) IdenticalChiral
(1S,2S) EnantiomerChiral
(1R,2S) / (1S,2R) DiastereomerAchiral (Meso)

Enantiomeric and Diastereomeric Isomers of 1-chloro-2-fluorocyclohexane

The stereochemistry of 1-chloro-2-fluorocyclohexane is defined by the spatial arrangement of the chlorine and fluorine atoms attached to the cyclohexane ring. Due to the presence of two chiral centers at positions 1 and 2, a total of four stereoisomers can exist for this compound. These stereoisomers can be classified into enantiomeric pairs and diastereomeric relationships.

The four stereoisomers are:

this compound

(1S,2S)-1-chloro-2-fluorocyclohexane

(1R,2S)-1-chloro-2-fluorocyclohexane

(1S,2R)-1-chloro-2-fluorocyclohexane

The (1R,2R) and (1S,2S) isomers are enantiomers of each other, meaning they are non-superimposable mirror images. Similarly, the (1R,2S) and (1S,2R) isomers form another enantiomeric pair. The relationship between any isomer from the first pair and any isomer from the second pair is diastereomeric. Diastereomers are stereoisomers that are not mirror images of each other.

These stereoisomers can also be categorized based on the relative orientation of the halogen substituents as either trans or cis. In the trans isomers, the chlorine and fluorine atoms are on opposite sides of the cyclohexane ring plane. This corresponds to the (1R,2R) and (1S,2S) configurations. In the cis isomers, the substituents are on the same side of the ring, which corresponds to the (1R,2S) and (1S,2R) configurations.

Stereoisomers of 1-chloro-2-fluorocyclohexane
ConfigurationRelative StereochemistryEnantiomeric RelationshipDiastereomeric Relationship
This compoundtransEnantiomer of (1S,2S)Diastereomer of (1R,2S) and (1S,2R)
(1S,2S)-1-chloro-2-fluorocyclohexanetransEnantiomer of (1R,2R)Diastereomer of (1R,2S) and (1S,2R)
(1R,2S)-1-chloro-2-fluorocyclohexanecisEnantiomer of (1S,2R)Diastereomer of (1R,2R) and (1S,2S)
(1S,2R)-1-chloro-2-fluorocyclohexanecisEnantiomer of (1R,2S)Diastereomer of (1R,2R) and (1S,2S)

Interconversion Dynamics Between Stereoisomers

The stereoisomers of 1-chloro-2-fluorocyclohexane can undergo conformational changes through a process known as ring flipping or chair interconversion. It is important to note that ring flipping is a conformational change and does not alter the configuration (R/S or cis/trans) of the stereoisomers. For a substituted cyclohexane, the two chair conformations are generally not of equal energy, and an equilibrium will exist between them.

The stability of a particular chair conformation is influenced by several factors, including steric and electronic effects. Key among these are 1,3-diaxial interactions, gauche interactions, and in some cases, the anomeric effect. The preference for a substituent to occupy the equatorial position is quantified by its A-value, which represents the Gibbs free energy difference between the equatorial and axial conformations. wikipedia.org

For the trans-(1R,2R)-1-chloro-2-fluorocyclohexane, the two chair conformers are the diequatorial (e,e) and the diaxial (a,a) forms. The diequatorial conformer is generally more stable due to the lower steric strain of having both bulky substituents in the equatorial position. The energy difference between these two conformers can be estimated by considering the A-values for chlorine and fluorine.

In the case of the cis isomers, such as (1R,2S)-1-chloro-2-fluorocyclohexane, one substituent will be in an axial position and the other in an equatorial position (a,e or e,a). Ring flipping will interconvert these two forms. The relative stability of these two conformers will depend on which substituent occupies the equatorial position. The conformer with the larger substituent (higher A-value) in the equatorial position is generally favored.

The energy barrier for the chair interconversion of cyclohexane is approximately 10 kcal/mol, a value that allows for rapid interconversion at room temperature. masterorganicchemistry.com This dynamic equilibrium means that for each stereoisomer of 1-chloro-2-fluorocyclohexane, a population of both chair conformers exists, with the more stable conformer being present in a higher concentration. The exact equilibrium ratio is dependent on the free energy difference between the two conformers.

Conformational Analysis of 1-chloro-2-fluorocyclohexane Isomers
IsomerConformer 1Conformer 2 (after ring flip)General Stability Consideration
trans-(1R,2R) / (1S,2S)diequatorial (e,e)diaxial (a,a)The diequatorial conformer is significantly more stable.
cis-(1R,2S) / (1S,2R)axial (Cl), equatorial (F)equatorial (Cl), axial (F)The conformer with the chlorine atom in the equatorial position is generally more stable due to its larger A-value.

Conformational Analysis of 1r,2r 1 Chloro 2 Fluorocyclohexane

Chair Conformation Equilibria and Preferences

The (1R,2R) stereochemistry designates that the two halogen substituents are on the same side of the ring, in a trans configuration. This arrangement allows for two primary chair conformations that are in equilibrium: one where both substituents are in equatorial positions (diequatorial) and another where both are in axial positions (diaxial). The position of this equilibrium is a key indicator of the relative stability of the two conformers.

Assessment of Axial vs. Equatorial Orientations for Halogen Substituents

In monosubstituted cyclohexanes, substituents generally prefer the more spacious equatorial position to avoid steric clashes with axial hydrogen atoms. lumenlearning.com This preference is quantified by the conformational free energy, or "A-value," which represents the energy difference between the axial and equatorial conformers. wikipedia.org A larger A-value signifies a stronger preference for the equatorial position. masterorganicchemistry.com

For halogens, the A-values are influenced by a balance between atomic size (van der Waals radius) and carbon-halogen bond length. libretexts.org While atomic size increases down the group (F < Cl < Br < I), the corresponding carbon-halogen bond length also increases. masterorganicchemistry.com A longer bond places the larger halogen further from the cyclohexane (B81311) ring, mitigating the destabilizing 1,3-diaxial interactions. masterorganicchemistry.com This interplay results in a non-intuitive trend for halogen A-values.

SubstituentA-value (kcal/mol)
-F0.24
-Cl0.53
-Br0.48
-I0.47
Data sourced from Chemistry LibreTexts. libretexts.org

Based on these values, both fluorine and chlorine substituents individually prefer the equatorial orientation. The chlorine atom has a slightly larger A-value than fluorine, indicating a greater steric demand in the axial position. libretexts.org In the case of (1R,2R)-1-chloro-2-fluorocyclohexane, the diequatorial conformer is generally expected to be more stable than the diaxial conformer based on simple steric considerations. libretexts.org

Quantifying the Conformational Equilibrium Constants in Various Solvents

Steric and Electronic Effects Governing Conformational Preferences

The preference for one chair conformation over the other is not solely dictated by simple steric bulk. A more nuanced analysis involves considering specific electronic interactions and steric strains, including anomeric-type effects, 1,3-diaxial interactions, gauche interactions, and electrostatic forces.

Anomeric-Type Effects Involving Halogen Substituents

The anomeric effect is a stereoelectronic phenomenon that describes the tendency of an electronegative substituent on a cyclohexane ring adjacent to a heteroatom to favor the axial orientation, contrary to what would be expected from steric considerations. rsc.org This effect is often explained by a stabilizing hyperconjugative interaction, where a lone pair on the ring heteroatom donates electron density into the antibonding orbital (σ*) of the axial carbon-substituent bond. rsc.org

In halogenated cyclohexanes, a similar "pseudo-anomeric effect" can occur. nih.gov For an axial halogen, a stabilizing interaction can arise from the overlap between the σ orbitals of the adjacent C-H bonds and the σ* orbital of the axial carbon-halogen bond (σCH → σ*CX). nih.govacs.org This interaction is most effective when the orbitals are anti-periplanar, a condition met when the substituent is axial. nih.gov Such hyperconjugative interactions can provide a degree of stabilization to the axial position, counteracting steric repulsion. For fluorine, which is highly electronegative, the C-F bond is a potent electron acceptor, potentially leading to significant stabilization from such effects. nih.gov

1,3-Diaxial Interactions and Gauche Interactions in Vicinal Dihalogenated Cyclohexanes

Steric strain is a major destabilizing factor in cyclohexane conformations. Two primary types of strain are relevant for this compound:

1,3-Diaxial Interactions: In the diaxial conformer, the axial chlorine and fluorine atoms experience steric repulsion from the two axial hydrogen atoms located on the same face of the ring (at carbons 3 and 5 relative to the substituent). chemistrysteps.comlibretexts.org The energetic cost of these interactions for each substituent is directly related to its A-value. The total destabilization from these interactions in the diaxial conformer is approximately the sum of the A-values for chlorine (0.53 kcal/mol) and fluorine (0.24 kcal/mol).

Gauche Interactions: In the diequatorial conformer, the adjacent chlorine and fluorine substituents are positioned at a dihedral angle of approximately 60°, similar to the gauche conformation of butane. libretexts.org This arrangement leads to a repulsive steric interaction between the electron clouds of the two halogen atoms. The magnitude of this gauche interaction depends on the size of the substituents.

Electrostatic and Dipole-Dipole Interactions of Carbon-Halogen Bonds

The C-F and C-Cl bonds are highly polar, with significant partial negative charges on the halogens and partial positive charges on the carbons. chemistrysteps.com These bond dipoles create intramolecular electrostatic interactions that influence conformational stability. brilliant.org

Diequatorial Conformer: The C-Cl and C-F bond dipoles are oriented gauche to one another. This results in a repulsive dipole-dipole interaction, as the negative ends of the dipoles (the halogens) are in relatively close proximity. expii.comjackwestin.com

The balance between these electrostatic forces and the steric effects described previously is crucial. While sterics (1,3-diaxial interactions) strongly disfavor the diaxial conformer, electrostatics (dipole-dipole interactions) tend to stabilize it relative to the diequatorial conformer. The final conformational equilibrium is a result of the sum of all these competing steric and electronic factors.

Dynamic Conformational Processes

The rigidity of the cyclohexane ring is only apparent; in reality, it undergoes rapid conformational changes at room temperature. The most significant of these is the chair-chair interconversion, a process that involves the "flipping" of one chair conformation into the other. During this process, all axial substituents become equatorial, and all equatorial substituents become axial. masterorganicchemistry.com For this compound, this corresponds to the interconversion between the diequatorial and diaxial conformers.

The kinetics of such conformational changes can be described by the Eyring equation, which relates the rate constant (k) of the process to the Gibbs free energy of activation (ΔG‡), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡). fiveable.mewikipedia.orglibretexts.org

Eyring Equation: k = (κ * kB * T / h) * e(-ΔG‡ / RT)

Where:

k is the rate constant

κ is the transmission coefficient (usually assumed to be 1)

kB is the Boltzmann constant

T is the absolute temperature

h is the Planck constant

R is the gas constant

ΔG‡ is the Gibbs free energy of activation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the kinetic parameters of chair-chair interconversions. vu.nl By analyzing the temperature-dependent changes in the NMR spectrum, such as line broadening or coalescence of signals, the rate constants for the interconversion can be determined at various temperatures. vu.nl A plot of ln(k/T) versus 1/T (an Eyring plot) can then be used to extract the activation enthalpy and entropy. libretexts.orgresearchgate.net For substituted cyclohexanes, the energy barrier can be influenced by the nature of the substituents.

Parameter Description Method of Determination
ΔG‡ (Gibbs Free Energy of Activation) The energy barrier to be overcome for the interconversion to occur.Temperature-dependent NMR spectroscopy
ΔH‡ (Enthalpy of Activation) The change in enthalpy in going from the ground state to the transition state.Eyring plot analysis from NMR data
ΔS‡ (Entropy of Activation) The change in entropy in going from the ground state to the transition state.Eyring plot analysis from NMR data
k (Rate Constant) The rate of the chair-chair interconversion at a given temperature.Analysis of NMR lineshape changes

This interactive table summarizes the key kinetic parameters for chair-chair interconversion.

The complete chair-chair interconversion, or ring flip, is a complex process that involves more than a simple, single-step motion. The pathway involves several intermediate conformations, most notably the twist-boat and boat forms. wikipedia.org The transition between these boat and twist-boat conformations does not require passing through the high-energy half-chair state and occurs via a low-energy process known as pseudorotation. wikipedia.orgyoutube.com

Chair → Half-Chair (Transition State) → Twist-Boat → Boat → Twist-Boat → Half-Chair (Transition State) → Flipped Chair

Solvent Effects on Conformational Equilibria and Dynamics

The surrounding solvent can significantly influence both the position of the conformational equilibrium and the rate of interconversion. wikipedia.org Changes in solvent polarity can differentially stabilize the ground states and transition states of a conformational process. rsc.org For molecules with polar bonds, such as the C-Cl and C-F bonds in this compound, the solvent's dielectric constant can play a crucial role. wikipedia.org

Computational methods, such as the Polarizable Continuum Model (PCM), are often employed to study these solvent effects by modeling the solvent as a continuous medium with a specific dielectric constant. wikipedia.orgq-chem.comresearchgate.net

For trans-1,2-dihalocyclohexanes, which are structurally analogous to this compound, studies have shown that the conformational equilibrium between the diequatorial (ee) and diaxial (aa) forms is solvent-dependent. Theoretical calculations on related molecules, such as trans-1,2-difluorocyclohexane and trans-1,2-dichlorocyclohexane (B1586812), provide insight into how the equilibrium for this compound might behave.

In the gas phase, the diaxial conformer is often surprisingly stable or even preferred for some dihalocyclohexanes due to stereoelectronic effects. However, as the polarity of the solvent increases, the more polar diequatorial conformer is generally stabilized to a greater extent. This is because the diequatorial conformer possesses a larger dipole moment, leading to more favorable dipole-dipole interactions with polar solvent molecules.

The following table presents calculated energy differences (ΔE = Eee - Eaa) for trans-1,2-difluorocyclohexane and trans-1,2-dichlorocyclohexane in different environments, which can serve as a model for understanding the solvent effects on this compound. A negative value indicates that the diequatorial conformer is more stable.

Compound Environment Dielectric Constant (ε) ΔE (Eee - Eaa) (kcal/mol)
trans-1,2-difluorocyclohexaneVapour Phase10.10
Carbon Tetrachloride (CCl4)2.2-0.63
Dimethyl Sulfoxide (DMSO)47-1.91
trans-1,2-dichlorocyclohexaneVapour Phase10.95
Carbon Tetrachloride (CCl4)2.20.36
Dimethyl Sulfoxide (DMSO)47-0.80

Data sourced from theoretical calculations on analogous compounds.

As the data indicates, for both analogous compounds, the stability of the diequatorial conformer increases significantly with increasing solvent polarity. This trend is expected to hold for this compound.

Furthermore, the solvent can also affect the kinetics of the chair-chair interconversion. chemrxiv.orgchemrxiv.org A polar solvent might stabilize the transition state differently than the ground state. If the transition state is more polar than the ground state, an increase in solvent polarity would lower the activation energy barrier (ΔG‡) and increase the rate of interconversion. Conversely, if the ground state is more stabilized by the solvent, the rate of interconversion would decrease. The specific effect on the dynamics of this compound would depend on the relative polarities of its ground state conformers and the transition state for the ring flip.

Reaction Mechanisms and Reactivity of 1r,2r 1 Chloro 2 Fluorocyclohexane

Nucleophilic Substitution Reactions (S(_N)1/S(_N)2)

Nucleophilic substitution in (1R,2R)-1-chloro-2-fluorocyclohexane involves the replacement of one of the halogen atoms by a nucleophile. The operative mechanism, either unimolecular (S(_N)1) or bimolecular (S(_N)2), is determined by factors such as the strength of the nucleophile, the solvent, and the stability of potential intermediates. pressbooks.pub

For secondary substrates like this, a strong nucleophile will typically favor the S(_N)2 pathway, while a weak nucleophile in a polar protic solvent promotes the S(_N)1 mechanism. pressbooks.pubkhanacademy.org

Reaction TypeSubstrateNucleophileSolventKineticsStereochemistry
S(_N)1 Tertiary > SecondaryWeakPolar ProticFirst-order: Rate = k[Substrate]Racemization
S(_N)2 Methyl > Primary > SecondaryStrongPolar AproticSecond-order: Rate = k[Substrate][Nucleophile]Inversion of configuration

Regioselectivity: Nucleophilic attack will preferentially occur at the carbon atom bearing the better leaving group. Between chlorine and fluorine, the carbon-chlorine bond is weaker, and the chloride ion is a more stable, and thus better, leaving group than the fluoride (B91410) ion. Consequently, substitution reactions on this molecule will almost exclusively happen at C-1, leading to the displacement of the chloride ion.

Stereochemical Course:

S(_N)2 Mechanism: This pathway involves a backside attack by the nucleophile on the carbon atom bonded to the leaving group (chlorine). chemicalnote.com This concerted, single-step process results in an inversion of the stereochemical configuration at the reaction center. For this compound, an S(_N)2 reaction at C-1 would lead to a product with an (S) configuration at this carbon, resulting in a (1S,2R)-1-substituted-2-fluorocyclohexane. youtube.com

S(_N)1 Mechanism: This two-step pathway begins with the slow departure of the leaving group (chloride) to form a planar secondary carbocation intermediate at C-1. byjus.com The nucleophile can then attack this planar intermediate from either face. This leads to a mixture of products with both retention and inversion of configuration at the reaction center, often resulting in a nearly racemic mixture. youtube.com However, the formation of this carbocation is significantly destabilized by the adjacent electron-withdrawing fluorine atom, making the S(_N)1 pathway less favorable compared to other secondary halides.

The identity and position of the chlorine and fluorine atoms have a profound impact on the rates of both S(_N)1 and S(_N)2 reactions.

Leaving Group Ability: The rate of both S(_N)1 and S(_N)2 reactions is dependent on the ability of the leaving group to depart. Chloride is a significantly better leaving group than fluoride due to its lower bond strength with carbon and greater stability as an anion in solution. Therefore, the C-Cl bond is the reactive site for substitution.

Inductive Effects: The highly electronegative fluorine atom at C-2 exerts a strong electron-withdrawing inductive effect.

In an S(_N)1 reaction , this effect destabilizes the formation of an adjacent carbocation at C-1. A positive charge at C-1 would be intensified by the pull of electrons from the neighboring fluorine, raising the activation energy for the rate-determining step and thus slowing the reaction rate considerably. youtube.com

In an S(_N)2 reaction , the same inductive effect can slightly increase the reaction rate. By withdrawing electron density from the C-1 carbon, fluorine makes it more electrophilic and thus more susceptible to attack by a nucleophile. libretexts.org

Halogen PropertyChlorineFluorineImplication for this compound
Electronegativity 3.163.98Fluorine's strong inductive effect destabilizes adjacent carbocations (disfavoring S(_N)1/E1).
C-X Bond Strength (kJ/mol) ~339~485The C-Cl bond is weaker and thus more readily broken in substitution/elimination reactions.
Leaving Group Ability GoodPoorSubstitution and elimination reactions will involve the departure of the chloride ion.

Elimination Reactions (E1/E2)

Elimination reactions of this compound, typically carried out with a base, result in the formation of a carbon-carbon double bond. The E2 mechanism is generally favored for secondary halides in the presence of a strong base, while the E1 mechanism competes with S(_N)1 reactions under neutral or weakly basic conditions. libretexts.orgmasterorganicchemistry.com

The E2 mechanism has a strict stereoelectronic requirement: the leaving group and a hydrogen atom on an adjacent carbon (a β-hydrogen) must be in an anti-periplanar conformation. youtube.comyoutube.com In cyclohexane (B81311) systems, this translates to a requirement that both the leaving group and the β-hydrogen must occupy axial positions, placing them in a 1,2-diaxial arrangement. libretexts.orgmasterorganicchemistry.com

For this compound, the two substituents are trans to each other. The cyclohexane ring exists as an equilibrium of two chair conformations.

Diequatorial Conformer: One conformer has both the chlorine and fluorine atoms in equatorial positions. This is generally the more stable conformation.

Diaxial Conformer: The other conformer, accessible through a ring-flip, has both halogens in axial positions.

For an E2 elimination to occur, the molecule must adopt the less stable diaxial conformation to place the chlorine atom in an axial position. chemistrysteps.com Once the chlorine is axial, elimination can proceed if there is also an axial hydrogen on an adjacent carbon (C-2 or C-6).

At C-2: This position is occupied by the fluorine atom, so there is no β-hydrogen available for elimination.

At C-6: This carbon has two hydrogen atoms. In the diaxial conformer, one of these hydrogens will be axial and therefore anti-periplanar to the axial chlorine.

Therefore, E2 elimination is possible but must proceed through the less-stable diaxial chair conformer, which may result in a slower reaction rate compared to an isomer where the leaving group is axial in the more stable conformation. chemistrysteps.comyoutube.com

Regioselectivity in elimination reactions is governed by Zaitsev's and Hofmann's rules. Zaitsev's rule predicts the formation of the more substituted (and generally more stable) alkene, while Hofmann's rule predicts the formation of the less substituted alkene, which is often favored when using a bulky base or when the leaving group is poor. orgoreview.commasterorganicchemistry.comlibretexts.org

In the case of this compound, the possible β-hydrogens for elimination are only on C-6, as C-2 bears a fluorine atom. Because there is only one direction for elimination to proceed, the reaction is regiochemically constrained. The elimination of HCl will result in the formation of a single constitutional isomer: 3-fluorocyclohexene .

While there is no competition between Zaitsev and Hofmann products in this specific molecule, the principles that govern this selectivity are still relevant. For instance, using a sterically hindered (bulky) base could slow the reaction rate by making it more difficult to access the required axial β-hydrogen. masterorganicchemistry.com

Cyclohexane Ring Reactivity Modifications Induced by Vicinal Halogenation

The presence of two halogen atoms on adjacent carbons—vicinal halogenation—significantly alters the electronic environment and reactivity of the cyclohexane ring compared to a monosubstituted or unsubstituted ring.

The primary modification arises from the powerful inductive electron-withdrawing effect of the fluorine atom.

Destabilization of Cationic Intermediates: As discussed, the fluorine atom strongly destabilizes any positive charge on the adjacent carbon (C-1). This significantly disfavors reaction mechanisms that proceed through a carbocation intermediate, namely S(_N)1 and E1. youtube.com Consequently, this compound is much less likely to undergo unimolecular reactions than a compound like chlorocyclohexane.

Activation towards Bimolecular Reactions: The electron-withdrawing nature of fluorine makes the neighboring C-1 carbon more electrophilic, potentially increasing its reactivity towards attack by a strong nucleophile in an S(_N)2 reaction. Similarly, the inductive effect can slightly increase the acidity of the β-hydrogens on C-6, which may facilitate their abstraction by a base in an E2 reaction.

Stereochemical Constraints: The specific (1R,2R) stereochemistry dictates which conformations are necessary for reactions like E2 elimination. The need to adopt a less stable diaxial conformation to meet the anti-periplanar requirement can lead to slower reaction rates than might be observed in other stereoisomers. libretexts.orglibretexts.org

Directed Reactivity in Further Functionalization

The presence of two different halogens in a trans configuration on a cyclohexane ring offers distinct opportunities for directed functionalization. The chlorine and fluorine atoms, with their differing electronegativity and leaving group abilities, can be selectively targeted under appropriate reaction conditions.

In nucleophilic substitution reactions, the carbon-chlorine bond is significantly more labile than the carbon-fluorine bond. The chloride ion is a much better leaving group than the fluoride ion due to its lower basicity and greater polarizability. Consequently, nucleophilic attack is expected to occur selectively at the carbon bearing the chlorine atom. This allows for the targeted introduction of a wide range of functional groups at the C-1 position while retaining the fluorine at C-2.

Elimination reactions also offer a pathway for controlled functionalization. The E2 (bimolecular elimination) mechanism is particularly relevant for this substrate and is highly dependent on the stereochemical arrangement of the leaving group and a proton on an adjacent carbon. For an E2 reaction to proceed efficiently, a trans-diaxial arrangement of the proton and the leaving group is strongly preferred. libretexts.orgchemistrysteps.com In the case of this compound, the more stable chair conformation will have both the chloro and fluoro substituents in equatorial positions. To undergo an E2 elimination involving the chlorine atom, the ring must flip to a less stable conformation where the chlorine is in an axial position. libretexts.org This conformational requirement directs which protons can be abstracted and, therefore, the position of the resulting double bond.

The regioselectivity of E2 eliminations in similar systems, such as trans-1-chloro-2-methylcyclohexane, has been shown to be strictly controlled by the availability of an anti-periplanar proton. libretexts.org For this compound, in the conformation where chlorine is axial, there will be an axial proton at C-6. Abstraction of this proton would lead to the formation of 3-fluorocyclohexene. The proton at C-2 is not anti-periplanar to the axial chlorine, so the formation of 1-fluorocyclohexene (B15492532) via this pathway is disfavored. This directed reactivity allows for the synthesis of specific fluorinated cycloalkenes.

The following table summarizes the predicted outcomes for the functionalization of this compound based on analogous systems.

Reaction TypeReagentsPredicted Major ProductKey Mechanistic Principle
Nucleophilic Substitution (SN2)Strong Nucleophile (e.g., NaCN)(1S,2R)-1-cyano-2-fluorocyclohexaneSelective displacement of the better leaving group (Cl-) with inversion of stereochemistry.
Elimination (E2)Strong, non-bulky base (e.g., NaOEt)3-FluorocyclohexeneRequirement for a trans-diaxial arrangement of the leaving group (Cl) and an adjacent proton.

Potential for Ring Contraction or Expansion Reactions

Ring contraction and expansion reactions are typically mediated by the formation of a carbocation adjacent to the ring, which then undergoes rearrangement to relieve ring strain or to form a more stable carbocation.

For this compound, the generation of a carbocation at C-1 (by loss of the chloride ion) or C-2 (by loss of the fluoride ion, which is much less likely) could potentially initiate such rearrangements. The loss of the chloride ion, typically assisted by a Lewis acid or under solvolysis conditions, would form a secondary carbocation at C-1. This carbocation could then, in principle, undergo a rearrangement involving migration of a carbon-carbon bond from the cyclohexane ring. This would lead to a ring-contracted cyclopentylcarbinyl cation. Subsequent reaction with a nucleophile would yield a cyclopentane (B165970) derivative.

However, the presence of the adjacent electronegative fluorine atom would destabilize the carbocation at C-1, making its formation less favorable. Furthermore, for a concerted ring contraction to occur during the departure of the leaving group, specific stereoelectronic alignments are necessary, and there is no strong driving force for such a reaction in this system under typical conditions.

Ring expansion is even less likely. This process generally requires the formation of a carbocation on a carbon exocyclic to the ring, which is not the case here.

While theoretically possible under specific, often harsh, conditions that favor carbocation formation, significant ring contraction or expansion of this compound is not expected to be a major reaction pathway compared to substitution and elimination reactions.

Intramolecular Rearrangements and Neighboring Group Participation of Halogens

Neighboring group participation (NGP), or anchimeric assistance, can significantly enhance the rate of a reaction and influence its stereochemical outcome. dalalinstitute.com This occurs when a nearby functional group acts as an internal nucleophile, displacing the leaving group to form a cyclic intermediate. khanacademy.org Subsequent attack by an external nucleophile opens the intermediate.

In this compound, both the chlorine and fluorine atoms have lone pairs of electrons and could potentially act as neighboring groups. For NGP to occur in a substitution reaction at C-1 (with chloride as the leaving group), the fluorine atom at C-2 would need to attack the C-1 center from the backside as the C-Cl bond breaks. This would require a trans-diaxial arrangement of the fluorine and chlorine atoms. In the more stable diequatorial conformation of the trans-isomer, this geometry is not present. However, in the less stable diaxial conformation, this backside attack is possible, leading to a bridged fluoronium ion intermediate.

The formation of such a bridged halonium ion has important stereochemical consequences. The initial intramolecular attack occurs with inversion of configuration at C-1. The subsequent attack by an external nucleophile on the bridged intermediate (at either C-1 or C-2) would also proceed with inversion. The net result of these two inversions is retention of configuration at the carbon that was initially attacked by the neighboring group.

The ability of a halogen to act as a neighboring group decreases in the order I > Br > Cl > F. mdpi.com Both chlorine and fluorine are relatively poor neighboring groups compared to bromine and iodine. The high electronegativity and low polarizability of fluorine make it particularly ineffective at providing anchimeric assistance. While chlorine can participate under certain conditions, its effectiveness is modest.

Given the relatively poor neighboring group ability of both chlorine and fluorine, significant rate enhancement or stereochemical control due to anchimeric assistance in reactions of this compound is expected to be minimal compared to other substitution and elimination pathways. The direct SN2 or E2 reactions are likely to be the predominant mechanisms.

The following table outlines the potential for neighboring group participation by the halogens in this molecule.

Participating GroupLeaving GroupRequired ConformationIntermediateLikelihood
FluorineChlorineDiaxial (F and Cl)Bridged Fluoronium IonVery Low
ChlorineFluorineDiaxial (Cl and F)Bridged Chloronium IonExtremely Low (due to poor leaving group ability of F-)

Advanced Spectroscopic Characterization and Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

NMR spectroscopy is a cornerstone technique for the detailed investigation of (1R,2R)-1-chloro-2-fluorocyclohexane, providing unparalleled insight into its three-dimensional structure and conformational dynamics.

¹H NMR Coupling Constants for Dihedral Angle Determination

Proton NMR (¹H NMR) spectroscopy is particularly powerful for determining the conformation of the cyclohexane (B81311) ring through the analysis of vicinal proton-proton coupling constants (³JHH). These coupling constants are directly related to the dihedral angle between adjacent C-H bonds, as described by the Karplus equation. In substituted cyclohexanes, the magnitude of ³JHH is characteristic of the relationship between the coupled protons (axial-axial, axial-equatorial, or equatorial-equatorial).

For this compound, the chair conformation leads to distinct dihedral angles and, consequently, different coupling constants. The protons on the carbon atoms bearing the halogens (C1 and C2) are of particular interest.

Axial-Axial (³Jaa) Coupling: This coupling occurs between two protons in an axial orientation on adjacent carbons, with a dihedral angle of approximately 180°. This geometry results in a large coupling constant, typically in the range of 8–13 Hz.

Axial-Equatorial (³Jae) Coupling: The dihedral angle for this interaction is around 60°, leading to a smaller coupling constant, generally between 2–5 Hz.

Equatorial-Equatorial (³Jee) Coupling: Similar to axial-equatorial coupling, the dihedral angle is also about 60°, resulting in a small coupling constant, typically in the range of 2–5 Hz.

By measuring these coupling constants, the predominant conformation of the molecule can be determined. For the diequatorial conformer, the protons at C1 and C2 are both axial. Their coupling to the axial protons on the adjacent carbons (C6 and C3, respectively) would show large ³Jaa values, providing clear evidence for this conformation.

Table 1: Expected ¹H NMR Coupling Constants for Conformational Analysis

Interaction Type Dihedral Angle (approx.) Expected Coupling Constant (³JHH)
Axial-Axial 180° 8–13 Hz
Axial-Equatorial 60° 2–5 Hz
Equatorial-Equatorial 60° 2–5 Hz

¹³C NMR Chemical Shifts and Structural Assignment

Carbon-13 NMR (¹³C NMR) provides information on the carbon skeleton of the molecule. The chemical shift of each carbon atom is sensitive to its local electronic environment. The presence of electronegative halogen substituents significantly influences the chemical shifts of the carbons to which they are attached.

For this compound, the carbons C1 and C2, which are bonded to chlorine and fluorine respectively, are expected to be deshielded and thus resonate at a lower field (higher ppm values) compared to the other carbons in the ring. Fluorine is more electronegative than chlorine, which would typically cause a larger downfield shift. Therefore, C2 (attached to fluorine) is expected to have a higher chemical shift than C1 (attached to chlorine). The remaining methylene (B1212753) carbons (C3, C4, C5, C6) will appear at higher fields (lower ppm values).

Table 2: Estimated ¹³C NMR Chemical Shifts

Carbon Atom Expected Chemical Shift (ppm) Rationale
C1 (-CHCl) 60–70 Deshielded by electronegative Cl
C2 (-CHF) 85–95 Strongly deshielded by highly electronegative F
C3, C6 30–40 Adjacent to halogenated carbons
C4, C5 20–30 Further from electron-withdrawing groups

¹⁹F NMR for Probing Fluorine Environments and Conformational Dynamics

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique for studying fluorinated organic compounds. The ¹⁹F chemical shift is extremely sensitive to the local electronic environment, making it an excellent probe for conformational analysis. rsc.org In fluorocyclohexanes, the chemical shift of the fluorine atom differs significantly depending on whether it is in an axial or equatorial position. rsc.orgsemanticscholar.org

In the case of this compound, the equilibrium between the diequatorial and diaxial conformers can be monitored by ¹⁹F NMR. The equatorial fluorine in the (e,e) conformer and the axial fluorine in the (a,a) conformer will have distinct chemical shifts. At low temperatures, where the ring flip is slow on the NMR timescale, separate signals for each conformer might be observed. At room temperature, if the interconversion is rapid, a single, time-averaged signal will be seen. The position of this averaged signal can be used to estimate the relative populations of the two conformers.

Furthermore, ¹⁹F NMR spectra will exhibit coupling to nearby protons, particularly the geminal proton on C2 and the vicinal protons on C1 and C3. The magnitude of these couplings (JHF) also depends on the dihedral angle and can provide additional structural information.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, NOESY)

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning the complex ¹H and ¹³C NMR spectra of this compound. nih.gov

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other. scispace.com Cross-peaks in the COSY spectrum would map out the entire proton connectivity network within the cyclohexane ring, for example, showing the correlation between the proton on C1 and its neighbors on C2 and C6.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. nih.gov It allows for the unambiguous assignment of each proton to its corresponding carbon atom, for instance, linking the downfield proton signals to the deshielded C1 and C2 carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are bonded. NOESY is particularly useful for confirming stereochemistry and conformation. For example, in the diequatorial conformer, a NOESY spectrum would show cross-peaks between the axial protons on C1 and C3, and C1 and C5, due to their 1,3-diaxial spatial relationship.

Vibrational Spectroscopy (IR, Raman) for Conformational Assignment and Functional Group Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. These techniques are sensitive to molecular structure and conformation, and specific functional groups give rise to characteristic absorption or scattering bands.

Diagnostic Vibrational Modes for Halogenated Cyclohexanes

The vibrational spectra of this compound are expected to show characteristic bands for the cyclohexane ring and the carbon-halogen bonds. The frequencies of these vibrations, particularly those involving the C-Cl and C-F bonds, are sensitive to the conformation of the molecule. In many halogenated cyclohexanes, distinct vibrational frequencies are observed for the axial and equatorial conformers.

C-H Stretching: These vibrations typically occur in the 2850–3000 cm⁻¹ region.

CH₂ Scissoring: These bending vibrations are expected around 1440–1465 cm⁻¹.

C-C Stretching: Ring stretching vibrations are found in the 800–1200 cm⁻¹ region.

C-F Stretching: The C-F stretching vibration is typically strong in the IR spectrum and is expected in the 1000–1100 cm⁻¹ range. The exact frequency can differ for axial and equatorial C-F bonds.

C-Cl Stretching: The C-Cl stretching vibration gives rise to a band in the 650–800 cm⁻¹ region. This band is also conformationally sensitive, with the axial C-Cl bond generally absorbing at a lower frequency than the equatorial one.

By comparing the spectra recorded under different conditions (e.g., in solvents of varying polarity), it is possible to study the conformational equilibrium, as the relative intensities of the bands corresponding to the axial and equatorial conformers will change.

Table 3: Diagnostic Vibrational Modes

Vibrational Mode Expected Frequency Range (cm⁻¹)
C-H Stretch 2850–3000
CH₂ Scissor 1440–1465
C-F Stretch 1000–1100
C-Cl Stretch 650–800

Conformational Fingerprinting through IR Band Analysis

The conformational landscape of this compound is primarily dominated by two chair conformations: the diequatorial (e,e) and the diaxial (a,a) conformers. Infrared (IR) spectroscopy serves as a powerful tool to distinguish between these conformers, as the vibrational frequencies of specific bonds, particularly the carbon-halogen bonds, are sensitive to their axial or equatorial orientation.

In the diequatorial conformer, both the chlorine and fluorine atoms occupy equatorial positions on the cyclohexane ring. This arrangement is generally considered to be the more stable conformation due to reduced steric hindrance. The diaxial conformer, with both halogens in axial positions, experiences greater 1,3-diaxial interactions, rendering it less stable.

The vibrational frequencies associated with the C-Cl and C-F stretching modes are particularly diagnostic. Generally, the C-X (where X is a halogen) stretching frequency is higher when the halogen is in an equatorial position compared to an axial position. This difference arises from the differing force constants of the bonds in the two orientations, influenced by interactions with neighboring atoms.

Table 1: Theoretical Vibrational Frequencies for the Conformers of this compound

Vibrational Mode Diequatorial (e,e) Conformer (cm⁻¹) Diaxial (a,a) Conformer (cm⁻¹)
C-F Stretch ~1050 - 1100 ~1000 - 1050
C-Cl Stretch ~730 - 760 ~680 - 710
CH₂ Wagging ~1250 - 1280 ~1220 - 1250

Note: The values presented in this table are theoretical and intended for illustrative purposes. Actual experimental values may vary.

By analyzing the experimental IR spectrum of a sample of this compound, the relative intensities of the bands corresponding to the diequatorial and diaxial conformers can be used to estimate the conformational equilibrium of the molecule under specific conditions.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable technique for determining the molecular weight and elucidating the structure of organic compounds. For this compound, mass spectrometry provides not only the confirmation of its molecular mass but also characteristic fragmentation patterns that aid in its structural verification.

High-Resolution Mass Spectrometry for Elemental Composition

High-resolution mass spectrometry (HRMS) allows for the precise determination of the mass-to-charge ratio (m/z) of an ion, typically to four or more decimal places. This high accuracy enables the unambiguous determination of the elemental composition of the molecular ion and its fragments.

The theoretical exact mass of this compound (C₆H₁₀ClF) can be calculated using the precise masses of the most abundant isotopes of its constituent elements (¹²C, ¹H, ³⁵Cl, and ¹⁹F).

Table 2: Theoretical Exact Mass Calculation for C₆H₁₀³⁵ClF

Element Isotopic Mass (Da) Number of Atoms Total Mass (Da)
Carbon (¹²C) 12.000000 6 72.000000
Hydrogen (¹H) 1.007825 10 10.078250
Chlorine (³⁵Cl) 34.968853 1 34.968853
Fluorine (¹⁹F) 18.998403 1 18.998403

| Total Exact Mass | | | 136.045506 |

An experimental HRMS measurement of the molecular ion peak that matches this theoretical value would confirm the elemental formula C₆H₁₀ClF. Furthermore, the presence of the M+2 peak, with an intensity of approximately one-third of the molecular ion peak, is characteristic of a compound containing one chlorine atom, due to the natural abundance of the ³⁷Cl isotope.

Elucidation of Fragmentation Pathways for Structural Confirmation

Electron ionization (EI) mass spectrometry typically imparts significant energy to the analyte molecule, causing it to fragment in predictable ways. The analysis of these fragmentation patterns provides valuable information about the molecule's structure. For this compound, the fragmentation is expected to be initiated by the loss of the halogen atoms or through ring cleavage.

A plausible fragmentation pathway would involve the initial loss of a chlorine radical (•Cl) or a fluorine radical (•F), leading to the formation of a cyclohexyl cation. The loss of a chlorine atom is generally more favorable than the loss of a fluorine atom. Subsequent fragmentation could involve the loss of ethene (C₂H₄) from the cyclohexyl ring, a common fragmentation pathway for cyclic alkanes.

Table 3: Plausible Mass Spectral Fragments of this compound

m/z Proposed Fragment Plausible Origin
136/138 [C₆H₁₀ClF]⁺• Molecular ion (M⁺•)
101 [C₆H₁₀F]⁺ Loss of •Cl from M⁺•
82 [C₆H₁₀]⁺• Loss of HF and •Cl
81 [C₆H₉]⁺ Loss of HCl and •F
67 [C₅H₇]⁺ Ring fragmentation

Note: The m/z values correspond to the most abundant isotopes. The presence of chlorine isotopes will result in corresponding peaks at M+2.

The interpretation of the relative abundances of these fragment ions allows for the confirmation of the connectivity of the atoms within the this compound molecule.

Computational and Theoretical Studies of 1r,2r 1 Chloro 2 Fluorocyclohexane

Molecular Mechanics and Molecular Dynamics Simulations

While quantum chemical methods provide high accuracy for small systems, molecular mechanics and molecular dynamics are better suited for studying the dynamic behavior of larger systems or for longer simulation times.

Molecular mechanics methods rely on force fields, which are sets of parameters and equations that describe the potential energy of a system as a function of its atomic coordinates. The accuracy of molecular mechanics simulations is entirely dependent on the quality of the force field. Standard force fields have often shown poor performance for halogenated hydrocarbons. acs.orgacs.org

Developing accurate force fields for halogenated systems is an active area of research. unipi.it A robust approach involves deriving parameters from high-quality quantum mechanical data. acs.orgacs.org This process includes fitting torsional parameters to reproduce the conformational energy profiles and assigning partial atomic charges that accurately reflect the electrostatic potential. For halogenated compounds, special considerations, such as the inclusion of σ-holes (regions of positive electrostatic potential on the halogen atom), may be necessary to correctly model non-covalent interactions like halogen bonding. aip.org

The validation of a newly developed force field for (1R,2R)-1-chloro-2-fluorocyclohexane would involve comparing the calculated properties, such as conformational energies and geometries, with those obtained from high-level quantum chemical calculations or experimental data. acs.org

Molecular dynamics (MD) simulations use the forces calculated from a force field to solve Newton's equations of motion for a system of atoms, thereby simulating their movement over time. nih.gov This allows for the exploration of the conformational space and the study of dynamic processes like ring inversion.

An MD simulation of this compound would provide insights into the rates of interconversion between the diequatorial and diaxial chair conformers, as well as the populations of various transient twist-boat and boat conformations. nih.gov By running simulations at different temperatures, one could investigate the temperature dependence of the conformational equilibrium and the barriers to ring flipping. The trajectory from an MD simulation can be analyzed to determine the probability of finding the molecule in a particular conformation, which can then be related to the free energy of that state. Such simulations are valuable for understanding how the molecule behaves in a more realistic, dynamic environment. nih.gov

Prediction of Spectroscopic Parameters from Computational Models

Computational quantum mechanical methods, particularly Density Functional Theory (DFT), have become a cornerstone in the prediction of spectroscopic data, offering a powerful complement to experimental measurements. These theoretical approaches can provide detailed information on the nuclear magnetic resonance (NMR) and vibrational spectra of molecules.

Calculated NMR Chemical Shifts and Coupling Constants

The prediction of NMR parameters through computational models is a well-established methodology for the structural elucidation of organic compounds. Theoretical calculations, often employing the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can provide accurate estimations of both chemical shifts (δ) and spin-spin coupling constants (J). These calculations are typically performed on optimized molecular geometries to ensure the reliability of the predicted parameters.

For this compound, theoretical calculations would first involve a conformational analysis to identify the most stable chair conformations, primarily the diequatorial and diaxial forms. Subsequently, NMR parameters for each stable conformer would be calculated. The predicted values are often averaged based on the Boltzmann distribution of the conformer populations to provide a final spectrum that can be compared with experimental data.

Hypothetical Calculated NMR Parameters for this compound (Diequatorial Conformer)

Atom Calculated ¹H Chemical Shift (ppm) Calculated ¹³C Chemical Shift (ppm) Coupling Constant (Hz) Calculated Value (Hz)
H-1 4.35 - J(H-1, H-2) 2.5
H-2 4.80 - J(H-1, F-2) 15.0
C-1 65.2 65.2 J(H-2, F-2) 48.0
C-2 90.5 90.5 J(C-1, F-2) 18.5
C-3 30.1 30.1 J(C-2, F-2) 180.0

Note: The values in this table are illustrative and not based on a specific published computational study for this molecule.

Simulated Vibrational Spectra for Experimental Data Comparison

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. Computational methods can simulate these spectra by calculating the harmonic vibrational frequencies and their corresponding intensities. These theoretical spectra are crucial for the assignment of experimental bands to specific molecular motions.

The process involves geometry optimization of the molecule, followed by the calculation of the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix). Diagonalization of this matrix yields the vibrational frequencies. Theoretical IR spectra are generated by calculating the change in dipole moment for each vibrational mode, while Raman intensities are determined from the change in polarizability.

For this compound, a computational analysis would predict the frequencies of characteristic vibrational modes, such as the C-H, C-C, C-Cl, and C-F stretching and bending vibrations. A comparison of the simulated spectrum with experimental data would aid in the conformational analysis and structural verification of the compound. Below is a hypothetical representation of calculated vibrational frequencies for the major chair conformation.

Hypothetical Calculated Vibrational Frequencies for this compound

Vibrational Mode Calculated Frequency (cm⁻¹) Calculated IR Intensity (km/mol)
C-H Stretch 2950-3050 Moderate
CH₂ Scissoring 1450-1470 Weak
C-F Stretch 1050-1150 Strong
C-Cl Stretch 680-780 Strong

Note: This table contains representative data and is intended to illustrate the output of a computational vibrational analysis.

Reaction Pathway Modeling and Transition State Analysis for Reactivity Prediction

Computational chemistry is a powerful tool for investigating reaction mechanisms and predicting the reactivity of molecules. By mapping the potential energy surface (PES) of a reaction, it is possible to identify reactants, products, intermediates, and, most importantly, transition states. The energy of the transition state relative to the reactants determines the activation energy, which is a key factor governing the reaction rate.

For this compound, theoretical studies could model various reactions, such as nucleophilic substitution or elimination reactions (e.g., dehalogenation). For instance, modeling the E2 elimination of HCl or HF would involve locating the transition state structure for the concerted removal of the halogen and a vicinal proton. The calculated activation barriers for the elimination of axial versus equatorial substituents would provide insights into the preferred reaction pathway and the stereochemical outcome.

While specific reaction pathway modeling for this compound is not detailed in the available literature, studies on similar systems, such as the dehalogenation of 1,2-dihalocyclohexanes, demonstrate the utility of this approach. Such studies typically involve optimizing the geometries of the reactants, the transition state, and the products. The nature of the transition state is confirmed by a frequency calculation, which should yield a single imaginary frequency corresponding to the motion along the reaction coordinate. These calculations provide a detailed, atomistic-level understanding of the reaction mechanism.

Advanced Research Directions and Potential Applications of Halofluorocyclohexanes

Design of Chiral Fluorinated Building Blocks for Complex Molecule Synthesis

Chiral fluorinated building blocks are invaluable tools in medicinal chemistry, materials science, and agrochemistry. The specific three-dimensional arrangement of atoms in molecules like (1R,2R)-1-chloro-2-fluorocyclohexane allows for the synthesis of complex targets with precise stereochemical control. The differential reactivity of the C-Cl and C-F bonds, coupled with the conformational rigidity of the cyclohexane (B81311) ring, makes it a versatile synthon.

The synthesis of organic compounds bearing multiple fluorine atoms is a significant area of research, as polyfluorination can profoundly alter a molecule's biological and material properties. Chiral scaffolds such as this compound are ideal starting points for creating more densely fluorinated structures. The existing stereocenters can direct subsequent functionalization, including the introduction of additional fluorine atoms. For instance, the chlorine atom can be substituted or eliminated to introduce new functionalities, which can then be converted to fluorine-containing groups. This step-wise, stereocontrolled approach is crucial for accessing complex fluorinated molecules that are otherwise difficult to synthesize. Methodologies for creating vicinal trifluoroalkanes have been developed, showcasing the ability to build up fluorine content along a carbon chain with stereochemical precision.

The term "synthon" refers to a structural unit within a molecule that can be formed or assembled by known synthetic operations. This compound is a valuable synthon for constructing larger, functional molecules and advanced organic materials. The unique electronic properties imparted by the C-F and C-Cl bonds, such as high polarity and metabolic stability, can be transferred to the target molecule. Research on other fluorinated cyclohexanes has demonstrated their potential in creating materials with remarkable properties. For example, the all-cis-1,2,3,4,5,6-hexafluorocyclohexane motif, known for being the most polar aliphatic compound, has been used to drive the self-assembly of supramolecular polymers. This highlights a design strategy where the facial polarization of fluorinated cyclohexanes can be exploited, a principle that could be extended to synthons like this compound for creating novel materials.

Table 1: Properties and Potential Applications of Halofluorocyclohexane Synthons
PropertyDescriptionPotential Application
Defined Stereochemistry The (1R,2R) configuration provides a rigid chiral scaffold.Asymmetric synthesis of pharmaceuticals and agrochemicals.
Polar C-F and C-Cl Bonds Creates a significant molecular dipole moment, influencing intermolecular interactions.Development of liquid crystals, polar polymers, and ferroelectric materials.
Differential Reactivity The C-Cl bond is generally more reactive than the highly stable C-F bond.Selective functionalization to build complex molecules and multi-fluorinated compounds.
Metabolic Stability The C-F bond is exceptionally strong and resistant to metabolic degradation.Design of long-lasting bioactive molecules and durable materials.

Stereochemical Influence on Molecular Recognition and Supramolecular Assembly

The precise spatial arrangement of atoms and their associated electronic properties are fundamental to how molecules interact with one another. In this compound, the stereochemistry dictates the orientation of the polar C-F and C-Cl bonds, which in turn governs the molecule's participation in non-covalent interactions that are the basis of molecular recognition and supramolecular chemistry.

Table 2: Comparison of Carbon-Halogen Bond Properties
PropertyC-F BondC-Cl Bond
Bond Energy (kJ/mol) ~485~340
Electronegativity of Halogen 3.98 (highest)3.16
Bond Polarity Highly PolarPolar
Primary Intermolecular Force Strong Dipole-DipoleDipole-Dipole

Soft materials, such as liquid crystals, gels, and supramolecular polymers, derive their properties from the delicate balance of intermolecular forces. By strategically using fluorinated cyclohexanes, it is possible to engineer these forces to create materials with specific, tunable characteristics. The highly directional and strong dipole-dipole interactions originating from C-F bonds can be used to guide the self-assembly of molecules into ordered structures.

A prime example is the use of highly fluorinated cyclohexanes to create living supramolecular polymers. In these systems, the immense dipole moment of the fluorinated core drives the molecules to stack into nanofibers in a controlled, chain-growth manner. The length and properties of these fibers can be precisely controlled. This principle can be extended to molecules like this compound. By attaching appropriate functional groups, these chiral building blocks could be designed to self-assemble into chiral soft materials. The properties of such materials could be tuned by changing solvent polarity or temperature, which would alter the strength of the governing dipole-dipole interactions. The introduction of fluorine is a known strategy for creating advanced polymers with unique thermal stability and chemical resistance.

Methodological Development in Halogenation and Fluorination Chemistry

The synthesis of specifically substituted molecules like this compound relies on the development of highly selective chemical reactions. Creating vicinal (adjacent) stereocenters with two different halogens is a synthetic challenge that has spurred innovation in halogenation and fluorination methods.

Table 3: Common Reagents for Stereoselective Chlorofluorination of Alkenes
Reagent TypeExamplesRole in Reaction
Electrophilic Chlorine Source N-Chlorosuccinimide (NCS), Chlorine (Cl₂)Forms the cyclic chloronium ion intermediate.
Nucleophilic Fluoride (B91410) Source Hydrogen fluoride-pyridine (Olah's reagent), Deoxo-Fluor®, Triethylamine trihydrofluoride (Et₃N·3HF)Opens the chloronium ion via nucleophilic attack to introduce fluorine.

Development of Novel Reagents and Catalysts for Stereoselective Halofluorination

The synthesis of specific stereoisomers of halofluorocyclohexanes, such as this compound, is a significant challenge in organic chemistry that necessitates precise control over the formation of two adjacent stereogenic centers. Research has been directed toward the development of catalytic systems that can achieve high levels of stereoselectivity in the halofluorination of prochiral alkenes like cyclohexene (B86901). These efforts are broadly categorized into metal-catalyzed and organocatalytic methods.

Metal-based catalysts have shown promise in facilitating enantioselective carbon-fluorine and carbon-halogen bond formations. nih.gov For instance, transition metal complexes involving palladium, titanium, and silver have been investigated for their catalytic activity. nih.gov The mechanism often involves the coordination of the metal to the alkene, followed by a stereocontrolled attack of the halide and fluoride sources. The choice of the chiral ligand bound to the metal center is crucial for inducing asymmetry and influencing the final stereochemistry of the product. For example, complexes like μ-hydroxo-palladium-BINAP have been utilized in enantioselective fluorinations of β-ketoesters, a related transformation that highlights the potential of such systems. nih.gov Similarly, titanium-TADDOL catalysts have been employed with electrophilic fluorine sources. nih.gov The development of these catalysts focuses on creating a well-defined chiral environment around the reactive site to direct the incoming nucleophiles and electrophiles to specific faces of the substrate.

Organocatalysis has emerged as a powerful alternative to metal-based systems, avoiding the use of potentially toxic and expensive heavy metals. sigmaaldrich.com Chiral amine-based catalysts, such as derivatives of cinchonidine, have been explored for enantioselective halogenation reactions. acs.org These catalysts can activate the halogenating agent and the substrate through non-covalent interactions, such as hydrogen bonding, to create a chiral environment that directs the stereochemical outcome of the reaction. acs.org Another approach involves the use of iodine-based catalysts that operate through I(I)/I(III) catalytic cycles. chemrxiv.org These systems can achieve regio- and enantioselective vicinal fluoroamination of alkenes, demonstrating a pathway that could be adapted for chlorofluorination. chemrxiv.org The catalyst's structure is designed to intercept the transient iodonium (B1229267) intermediate in a stereoselective manner, leading to the desired product. chemrxiv.org

The table below summarizes representative catalytic systems explored for stereoselective halogenation and fluorination reactions relevant to the synthesis of chiral halofluorocyclohexanes.

Catalyst TypeExample Catalyst/SystemSubstrate TypeKey Finding
Metal Catalystμ-hydroxo-palladium-BINAP complexβ-ketoestersEffective for enantioselective C-F bond formation. nih.gov
Metal CatalystTi-TADDOL catalyst / Selectfluor®β-ketoestersDemonstrates metal-catalyzed enantioselective fluorination. nih.gov
Metal CatalystSilver(I) oxide / F-TEDA-PF6Aryl stannane (B1208499) derivativesFacilitates electrophilic Ar-F bond formation. nih.gov
OrganocatalystCinchonidineConjugated enynesInduces high diastereoselectivity and moderate enantioselectivity in bromolactonization. acs.org
OrganocatalystC2-symmetric resorcinol-based aryl iodideα-trifluoromethyl styrenesAchieves high regio- and enantioselectivity in intermolecular aminofluorination via an I(I)/I(III) cycle. chemrxiv.org

Exploration of Green Chemistry Approaches in Synthesis

The synthesis of halofluorocyclohexanes is increasingly being scrutinized through the lens of green chemistry, which aims to design chemical processes that minimize environmental impact. astrazeneca.com This involves reducing waste, eliminating the use of hazardous substances, and improving energy efficiency. astrazeneca.com Key areas of exploration include the use of environmentally benign solvents and reagents, the development of energy-efficient reaction protocols, and the application of catalysis to improve atom economy.

One of the primary tenets of green chemistry is the replacement of conventional volatile organic compounds (VOCs) with greener solvents. jddhs.com Traditional halofluorination reactions often employ chlorinated solvents, which pose environmental and health risks. Researchers are exploring alternatives such as water, ionic liquids (ILs), and deep eutectic solvents (DES). mdpi.com Water is an ideal green solvent due to its non-toxicity and availability, though the low solubility of organic substrates can be a challenge. mdpi.com Ionic liquids are valued for their low vapor pressure and high thermal stability, which can reduce air pollution and allow for a wider range of reaction temperatures. mdpi.com

Energy efficiency is another critical aspect of green synthetic chemistry. jddhs.com Innovative techniques such as microwave-assisted synthesis and photocatalysis are being investigated to reduce energy consumption and reaction times. astrazeneca.comjddhs.com Microwave-assisted synthesis can dramatically accelerate reaction rates, often leading to higher yields and cleaner reactions in a fraction of the time required for conventional heating. jddhs.com Photocatalysis utilizes visible light to drive chemical reactions at ambient temperatures, offering a low-energy pathway for synthesis. astrazeneca.com This method can enable new synthetic routes and often employs safer reagents. astrazeneca.com Similarly, electrocatalysis uses electricity to initiate chemical transformations, providing a sustainable and efficient approach to organic synthesis. astrazeneca.com

Catalysis is fundamental to green chemistry, as it allows for reactions with higher atom economy and lower waste generation. The development of heterogeneous catalysts is particularly attractive because they can be easily separated from the reaction mixture and recycled, reducing waste and product purification costs. jddhs.com For instance, the aerobic oxidation of cyclohexene, a precursor, has been achieved using heterogeneous TiZrCo metallic catalysts, highlighting a greener approach to functionalizing the cyclohexane ring. mdpi.com Photocatalytic systems, such as Ni/NiO/CdS nanocomposites, have also been used for the selective oxidation of cyclohexene while simultaneously producing hydrogen from water, demonstrating a process that combines chemical synthesis with renewable energy production. rsc.org

The following table compares traditional and green chemistry approaches applicable to the synthesis of halofluorocyclohexanes.

AspectTraditional ApproachGreen Chemistry ApproachEnvironmental Benefit
SolventsChlorinated solvents (e.g., Dichloromethane)Water, Ionic Liquids, Supercritical CO2Reduced toxicity, volatility, and environmental contamination. jddhs.commdpi.com
Energy SourceConventional heating (oil baths)Microwaves, Visible Light (Photocatalysis), Electricity (Electrocatalysis)Reduced energy consumption, faster reaction times, and ambient temperature reactions. astrazeneca.comjddhs.com
CatalystsStoichiometric reagents, homogeneous catalystsRecyclable heterogeneous catalysts, biocatalysts, organocatalystsMinimized waste, easier product purification, avoidance of toxic heavy metals. jddhs.com
ReagentsHazardous halogen sourcesSafer, more stable fluorinating and chlorinating agentsImproved operational safety and reduced generation of hazardous byproducts. astrazeneca.com

By integrating these green chemistry principles, the synthesis of this compound and related compounds can be made more sustainable, aligning with the broader goals of environmentally responsible chemical manufacturing.

Q & A

Q. Advanced

  • Kinetic control : Low-temperature reactions with bulky bases (e.g., LDA) favor less stable, faster-forming intermediates. notes that steric hindrance from substituents can direct pathway selectivity .
  • Thermodynamic control : Prolonged heating or reflux shifts equilibrium toward the most stable diastereomer (e.g., ’s recrystallization-driven resolution) .
  • Catalytic asymmetric induction : Chiral transition-metal complexes (e.g., Ru or Rh) stabilize transition states favoring the (1R,2R) configuration.

What safety precautions are critical when handling this compound?

Q. Basic

  • Ventilation : Use fume hoods to avoid inhalation (volatility noted in chlorofluorocarbon analogs; ) .
  • PPE : Nitrile gloves, goggles, and lab coats (per Safety Data Sheets in ) .
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid water to prevent hydrolysis.

How does the fluorine atom modulate reactivity in nucleophilic substitutions compared to non-fluorinated analogs?

Advanced
Fluorine’s electronegativity and steric profile alter reaction pathways:

  • Electronic effects : Fluorine withdraws electron density, polarizing the C-Cl bond and accelerating SN2 mechanisms ( notes similar trends in fluorocyclohexanes) .
  • Steric hindrance : Fluorine’s small size minimizes steric clash, favoring backside attack.
  • Solvent interactions : Fluorine’s hydrophobicity reduces solvolysis in polar solvents, as observed in ’s chloro-fluoroethylene studies .

Which crystallization techniques isolate this compound with high optical purity?

Q. Basic

  • Chiral resolving agents : Co-crystallize with enantiopure acids (e.g., tartaric acid; used D-tartrate for a cyclohexanone derivative) .
  • Temperature-gradient crystallization : Slow cooling promotes selective crystal growth of the desired enantiomer.
  • Seeding : Introduce enantiopure seed crystals to direct nucleation.

How do solvent and temperature influence stereochemical outcomes in ring-opening reactions?

Q. Advanced

  • Polar aprotic solvents (DMF, DMSO) : Stabilize transition states via dipole interactions, favoring SN2 mechanisms (’s reaction conditions) .
  • Low temperatures : Trap kinetic products (e.g., axial attack pathways).
  • High dielectric solvents : Increase ionization, promoting carbocation intermediates (SN1) with potential racemization ( highlights solvent effects in chloro-fluoro systems) .

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